molecular formula C7H18Cl2N2O B2522475 4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride CAS No. 2309453-64-1

4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride

Cat. No.: B2522475
CAS No.: 2309453-64-1
M. Wt: 217.13
InChI Key: LSVIEBKNYXRCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2O and its molecular weight is 217.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The crystal and molecular structure of related piperidine compounds have been characterized through various methods such as single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. These studies provide insights into the orthorhombic crystals, chair conformation of the piperidine ring, and hydrogen bond interactions, offering foundational knowledge for further chemical and pharmaceutical applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Pharmaceutical Building Block Diversification

Secondary piperidines are recognized as ideal pharmaceutical building blocks due to their prevalence in commercial drugs. Research has reported an electrochemical method for the cyanation of heterocycles adjacent to nitrogen, facilitating the synthesis of unnatural amino acids without needing protection or substitution of the N-H bond. This process broadens the scope of piperidine derivatives in drug development and diversification (Lennox et al., 2018).

Reversible Hydrogen Storage

Investigations into substituted piperidines and octahydroindoles for reversible organic hydrogen storage liquids have shown promising results for hydrogen-powered fuel cells. Structural modifications, such as electron-donating or conjugated substituents, can significantly enhance the rate of catalytic dehydrogenation, demonstrating the potential of piperidine derivatives in energy storage applications (Cui et al., 2008).

Antimicrobial Activity

Several piperidine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, compounds have been tested against bacterial and fungal pathogens of tomato plants, revealing the influence of substitutions on the benzhydryl ring and sulfonamide ring on antibacterial activity. This highlights the role of piperidine derivatives in the development of new antimicrobial agents (Vinaya et al., 2009).

Synthesis of Polyhydroxylated Piperidines

Recent advances in synthetic methods have enabled the concise synthesis of polyhydroxylated piperidines, a class of molecules with significant biological activity and therapeutic potential. These methods facilitate the creation of novel piperidine-based compounds that could serve as important tools in drug discovery and development (Barnes et al., 2015).

Properties

IUPAC Name

4-(1-aminoethyl)piperidin-4-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-6(8)7(10)2-4-9-5-3-7;;/h6,9-10H,2-5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVIEBKNYXRCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCNCC1)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.